Cannabifuran

Descripción

Propiedades

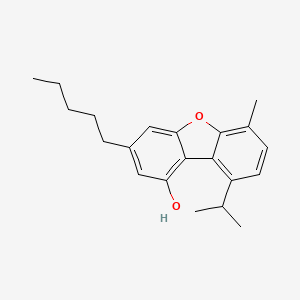

Fórmula molecular |

C21H26O2 |

|---|---|

Peso molecular |

310.4 g/mol |

Nombre IUPAC |

6-methyl-3-pentyl-9-propan-2-yldibenzofuran-1-ol |

InChI |

InChI=1S/C21H26O2/c1-5-6-7-8-15-11-17(22)20-18(12-15)23-21-14(4)9-10-16(13(2)3)19(20)21/h9-13,22H,5-8H2,1-4H3 |

Clave InChI |

VNGQMWZHHNCMLQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC1=CC(=C2C(=C1)OC3=C(C=CC(=C23)C(C)C)C)O |

Origen del producto |

United States |

Foundational & Exploratory

Cannabifuran: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabifuran (CBF) is a minor phytocannabinoid found in Cannabis sativa. Its low natural abundance presents significant challenges for direct isolation, leading researchers to favor synthetic routes from more prevalent cannabinoids like cannabidiol (B1668261) (CBD). This technical guide provides a comprehensive overview of the discovery of this compound, details the practical challenges of its isolation from plant material, and offers a detailed protocol for its synthesis. Furthermore, it summarizes the current, albeit limited, understanding of its analytical characterization and potential biological activity, highlighting the need for further investigation into its pharmacological profile.

Introduction

This compound (CBF) is a dibenzofuran (B1670420) derivative and a minor constituent of Cannabis sativa.[1][2] Structurally similar to other cannabinoids, it possesses a unique furan (B31954) ring fused to a dibenzene core.[1] First identified in the 1970s, its presence in the plant is in trace amounts, which has historically hindered its comprehensive study.[3] This guide aims to consolidate the available information on CBF, providing researchers with a foundational understanding of its chemistry, synthesis, and the current state of knowledge regarding its biological effects.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and analytical identification.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆O₂ | [4] |

| Molecular Weight | 310.4 g/mol | [4] |

| Formal Name | 6-methyl-9-(1-methylethyl)-3-pentyl-1-dibenzofuranol | [4] |

| CAS Number | 56154-58-6 | [4] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol (B145695): 30 mg/ml | [4] |

| λmax | 220, 232 nm | [4] |

Discovery and Natural Occurrence

This compound was first reported as a minor constituent of cannabis.[3] Its discovery was part of broader efforts to characterize the vast array of cannabinoids present in Cannabis sativa. Dehydrothis compound (B12776887) (DCBF), a related compound, was also isolated from green Afghan hashish.[3] The low concentrations of these compounds in most cannabis chemovars make their detection and quantification challenging, often requiring sensitive analytical techniques.

Isolation from Cannabis sativa

The direct isolation of this compound from Cannabis sativa is not a common practice due to its extremely low concentrations in the plant material.[5] While general cannabinoid extraction and isolation techniques can be adapted, the yield of CBF would likely be insufficient for extensive research. For context, a study on a high-potency cannabis variety led to the isolation of dehydrothis compound, but not this compound itself, as one of many minor constituents.[6]

For researchers intent on attempting isolation from plant material, a generalized workflow is presented below. This protocol is based on established methods for the separation of minor cannabinoids and would require significant optimization for the specific targeting of this compound.

General Experimental Protocol for Minor Cannabinoid Isolation

This protocol outlines a multi-step process for the enrichment and potential isolation of minor cannabinoids like this compound from a cannabis extract.

4.1.1. Step 1: Extraction

-

Objective: To extract a broad spectrum of cannabinoids from the plant material.

-

Procedure:

-

Grind dried and decarboxylated Cannabis sativa plant material to a coarse powder.

-

Perform an extraction using a suitable solvent such as ethanol or supercritical CO₂. Supercritical CO₂ extraction is often preferred for its selectivity and the ease of solvent removal.[7][8]

-

Evaporate the solvent under reduced pressure to obtain a crude cannabis extract.

-

4.1.2. Step 2: Winterization

-

Objective: To remove waxes and lipids from the crude extract.

-

Procedure:

-

Dissolve the crude extract in ethanol (e.g., 10:1 ethanol to extract ratio).

-

Chill the solution at -20°C for 24-48 hours to precipitate waxes and lipids.[8]

-

Filter the cold solution to remove the precipitates.

-

Evaporate the ethanol from the filtrate to yield a winterized extract.

-

4.1.3. Step 3: Chromatographic Separation

-

Objective: To separate the cannabinoids based on their polarity. This is the most critical and challenging step for isolating a minor cannabinoid.

-

Procedure:

-

Employ a chromatographic technique such as flash chromatography, preparative High-Performance Liquid Chromatography (HPLC), or Centrifugal Partition Chromatography (CPC).[8][9]

-

Flash Chromatography:

-

Use a silica (B1680970) gel column.

-

Elute with a non-polar solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Collect fractions and analyze them using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing compounds with the expected polarity of this compound.[9]

-

-

Preparative HPLC:

-

Utilize a C18 reversed-phase column.

-

Employ a mobile phase gradient, for example, of acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector and collect fractions corresponding to the desired peaks.

-

-

Centrifugal Partition Chromatography (CPC):

-

This technique uses a liquid-liquid partitioning system and can be effective for separating compounds with similar polarities.[8]

-

A suitable biphasic solvent system would need to be developed based on the partition coefficient of this compound.

-

-

4.1.4. Step 4: Crystallization (Optional)

-

Objective: To achieve high purity of the isolated compound.

-

Procedure:

-

If a sufficiently pure and concentrated fraction of this compound is obtained, crystallization can be attempted.

-

Dissolve the fraction in a minimal amount of a suitable hot solvent and allow it to cool slowly.

-

Collect the resulting crystals by filtration.

-

The following diagram illustrates a generalized workflow for the isolation of minor cannabinoids.

Synthesis of this compound from Cannabidiol

Given the challenges of natural isolation, the synthesis of this compound from more abundant precursors is the most practical approach for obtaining this compound for research. A biogenetic-type synthesis from cannabidiol (CBD) has been reported.[3]

Synthetic Pathway Overview

The synthesis proceeds in two main stages with an overall yield of approximately 21%.[3] The initial step involves the conversion of cannabidiol to cannabielsoin (B57674), which is then transformed into this compound.[3]

Experimental Protocol for Synthesis

The following protocol is adapted from the reported synthesis of this compound and dehydrothis compound.[3]

5.2.1. Step 1: Synthesis of Cannabielsoin (CBS) from Cannabidiol (CBD)

-

Objective: To convert CBD to the intermediate, cannabielsoin.

-

Procedure:

-

The conversion of CBD to cannabielsoin is achieved through photo-oxidation followed by alkali treatment. This transformation is reported to have a yield of approximately 57%.[3]

-

The crude product is purified by column chromatography to yield pure cannabielsoin.

-

5.2.2. Step 2: Dehydration of Cannabielsoin

-

Objective: To dehydrate the tertiary hydroxyl group of cannabielsoin.

-

Procedure:

-

Dissolve cannabielsoin in pyridine.

-

Add thionyl chloride to the solution. This reaction proceeds to yield dehydrocannabielsoin acetate.[3]

-

5.2.3. Step 3: Dehydrogenation to this compound Acetate

-

Objective: To aromatize the intermediate to form the furan ring.

-

Procedure:

-

Dehydrogenate the dehydrocannabielsoin acetate using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[3]

-

5.2.4. Step 4: Hydrolysis to this compound

-

Objective: To remove the acetate protecting group to yield this compound.

-

Procedure:

-

Perform a mild alkaline hydrolysis of this compound acetate using a solution of sodium carbonate in methanol/water.[3]

-

The resulting this compound can be purified by chromatography.

-

| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |

| Conversion of CBD to CBS | Cannabidiol (CBD) | Cannabielsoin (CBS) | ~57 | [3] |

| Dehydration and Dehydrogenation to CBF Acetate | Cannabielsoin (CBS) | This compound Acetate | Not explicitly stated for CBF route | [3] |

| Overall Yield | Cannabidiol (CBD) | This compound (CBF) | ~21 | [3] |

Analytical Characterization

The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of cannabinoids. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to reference spectra.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of novel or synthesized compounds. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation.[10][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or diode-array detector (DAD) is commonly used for the quantification of cannabinoids.[12][13] The retention time and UV spectrum of this compound can be used for its identification and quantification in complex mixtures.

Biological Activity and Signaling Pathways

The pharmacological profile of this compound is largely unexplored. Due to its status as a minor cannabinoid, it has not been the subject of extensive biological investigation.

Some studies have examined the anti-inflammatory properties of the broader class of minor cannabinoids to which this compound belongs. Research on LPS-stimulated microglial cells has shown that compounds structurally related to this compound, such as cannabielsoin and dehydrocannabielsoin, can inhibit the production of pro-inflammatory biomarkers.[14][15][16] This suggests that this compound may also possess anti-inflammatory properties, although direct evidence is currently lacking.

There are unsubstantiated claims that the dehydrothis compound (DCBF) family of compounds has a high affinity for the cannabinoid receptors CB1 and CB2.[2] However, these assertions are not supported by published quantitative binding data.[1] Therefore, the interaction of this compound with the endocannabinoid system remains to be elucidated.

The diagram below illustrates the general signaling pathway for classical cannabinoids acting through CB1 and CB2 receptors. It is important to note that whether this compound interacts with these receptors is currently unknown and requires experimental validation.

References

- 1. benchchem.com [benchchem.com]

- 2. newphaseblends.com [newphaseblends.com]

- 3. tandfonline.com [tandfonline.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Elevating Cannabis Extracts: The Power of Minor Cannabinoids [pure5extraction.com]

- 6. Isolation and Characterization of New Cannabis Constituents from a High Potency Variety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]

- 8. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. Beyond cannabinoids: Application of NMR-based metabolomics for the assessment of Cannabis sativa L. crop health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cannabissciencetech.com [cannabissciencetech.com]

- 13. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. pubs.acs.org [pubs.acs.org]

The Enigmatic Biosynthesis of Cannabifuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabifuran (CBF) is a minor cannabinoid found in trace amounts in Cannabis sativa. Its rare occurrence has led to significant interest in its pharmacological potential, yet its biosynthetic origins within the plant remain largely unelucidated. Current scientific consensus suggests that CBF is likely not a direct product of a dedicated enzymatic pathway but rather a downstream conversion product of more abundant cannabinoids. This technical guide provides a comprehensive overview of the current understanding of this compound's formation, focusing on the proposed biogenetic-type synthesis from Cannabidiol (CBD). It details the chemical transformations, intermediates, and experimental protocols for its laboratory synthesis, which is presently the primary source of this compound for research purposes.

Introduction

This compound (CBF) is a dibenzofuran (B1670420) derivative that stands apart structurally from the more common cannabinoids like THC and CBD.[1] While it has been identified in cannabis extracts, its concentration is typically negligible, making direct extraction for research purposes impractical.[1] Consequently, most of the available CBF is produced synthetically.[1] The prevailing hypothesis is that CBF may arise in the plant through non-enzymatic, acid-catalyzed transformations of other cannabinoids, a process termed "acidic cannabinoid metamorphization".[2] A well-documented laboratory synthesis mimics a plausible biogenetic pathway, starting from the abundant precursor, Cannabidiol (CBD).[3][4] This guide will focus on this "biogenetic-type" synthesis as the core of our current knowledge on CBF formation.

Proposed Biogenetic-Type Synthesis Pathway of this compound

The most widely accepted pathway for the formation of this compound is a synthetic route that is postulated to mimic potential natural transformations within the cannabis plant. This pathway commences with Cannabidiol (CBD) and proceeds through key intermediates, including Cannabielsoin (CBS) and Dehydrothis compound (DHCBF).

Figure 1: Proposed biogenetic-type synthesis pathway of this compound from Cannabidiol.

The co-occurrence of CBF, Dehydrothis compound, and the structurally related Cannabielsoin with CBD in the cannabis plant suggests a potential biogenetic relationship.[3] The synthetic pathway from CBD to CBF lends support to this hypothesis.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the biogenetic-type synthesis of this compound and Dehydrothis compound from Cannabidiol.

| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |

| Oxidation | Cannabidiol (CBD) | Cannabielsoin (CBS) | ~57% | [5] |

| Dehydration and Dehydrogenation | Cannabielsoin (CBS) | Dehydrothis compound (DHCBF) | ~51% | [5] |

| Overall Yield (CBD to DHCBF) | Cannabidiol (CBD) | Dehydrothis compound (DHCBF) | ~29% | [4][5] |

| Catalytic Hydrogenation | Dehydrothis compound (DHCBF) | This compound (CBF) | Not specified | [3] |

| Overall Yield (CBD to CBF) | Cannabidiol (CBD) | This compound (CBF) | ~21% | [3][4] |

Experimental Protocols

The following protocols are based on the biogenetic-type synthesis of this compound from Cannabidiol as described in the literature.[3][5][6]

Step 1: Synthesis of Cannabielsoin (CBS) from Cannabidiol (CBD)

This initial step involves the oxidation of Cannabidiol.

-

Procedure:

-

Dissolve Cannabidiol in an appropriate solvent.

-

Perform a photosensitized oxidation.

-

Following the oxidation, treat the reaction mixture with an alkali solution.[5]

-

Concentrate the resulting mixture under reduced pressure.[5]

-

Take up the residue in ether and wash with a cold 5% hydrochloric acid solution.[5]

-

Separate and dry the ether layer, and evaporate the solvent to yield crude Cannabielsoin.[5]

-

Purify the crude product by column chromatography.[5]

-

References

Synthetic Cannabifuran: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic Cannabifuran (CBF) is a minor cannabinoid, structurally related to other phytocannabinoids found in Cannabis sativa.[1][2] While present in the plant in only trace amounts, recent advancements in synthetic chemistry have made this compound more accessible for research purposes.[3][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of synthetic this compound, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its anti-inflammatory effects. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Physical and Chemical Properties

This compound is a dibenzofuran (B1670420) derivative with a pentyl side chain, characteristic of many cannabinoids.[1][6] Its chemical structure and properties are summarized below.

Table 1: Physical and Chemical Properties of this compound (CBF)

| Property | Value | Source |

| IUPAC Name | 6-methyl-9-(1-methylethyl)-3-pentyl-1-dibenzofuranol | [1] |

| Synonyms | CBF | [1] |

| CAS Number | 56154-58-6 | [1] |

| Molecular Formula | C₂₁H₂₆O₂ | [1][6][7] |

| Molecular Weight | 310.4 g/mol | [1][6] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [1] |

| UV λmax | 220, 232 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

A related compound, Dehydrothis compound (DHCBF), has also been identified and synthesized. Its properties are presented for comparison.

Table 2: Physical and Chemical Properties of Dehydrothis compound (DHCBF)

| Property | Value | Source |

| IUPAC Name | 6-methyl-9-(1-methylethenyl)-3-pentyl-1-dibenzofuranol | [8] |

| Synonyms | DCBF, Dehydro-CBF | [8] |

| CAS Number | 56154-59-7 | [8] |

| Molecular Formula | C₂₁H₂₄O₂ | [8][9] |

| Molecular Weight | 308.4 g/mol | [8] |

| Appearance | 10 mg/ml solution in acetonitrile | [8] |

| Solubility | Acetonitrile: Soluble, Chloroform: Soluble | [8] |

Synthesis of this compound

The synthesis of this compound and related compounds typically starts from the more abundant phytocannabinoid, Cannabidiol (CBD).[3][4] The general strategy involves the formation of a furan (B31954) ring from the resorcinol (B1680541) and terpene moieties of CBD. While the full supplementary information from the primary literature on this compound synthesis is not publicly available, a plausible and detailed experimental protocol can be constructed based on the described synthesis of Dehydrothis compound and other related cannabinoids.[10]

Experimental Protocol: Biogenetic-Type Synthesis of Dehydrothis compound from Cannabidiol

This protocol is adapted from the reported synthesis of Dehydrothis compound, which is a close structural analog of this compound and likely follows a similar synthetic pathway.[10]

Materials and Reagents:

-

Cannabidiol (CBD)

-

Thionyl chloride (SOCl₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Step 1: Conversion of Cannabidiol (CBD) to Cannabielsoin (CBE): This initial step involves the photo-oxidation of CBD to form the intermediate Cannabielsoin. This transformation is a known process in cannabinoid chemistry.

-

Step 2: Dehydration of Cannabielsoin: The intermediate, Cannabielsoin, is then dehydrated. A solution of thionyl chloride in pyridine is typically used for this purpose. This reaction is expected to yield an acetate intermediate.

-

Step 3: Dehydrogenation to Dehydrothis compound: The acetate intermediate from the previous step is dehydrogenated using DDQ to form the aromatic furan ring of Dehydrothis compound.

-

Step 4: Hydrolysis: The resulting Dehydrothis compound acetate is subjected to mild alkaline hydrolysis, for example, with sodium carbonate in methanol, to yield the final product.

-

Step 5: Purification: The crude Dehydrothis compound is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether). The final product can be crystallized from petroleum ether.

Visualization of the Synthetic Workflow

Biological Activity and Signaling Pathways

The primary biological activity reported for this compound is its anti-inflammatory effect.[3][5] Research has shown that this compound and related minor cannabinoids can modulate the inflammatory response of microglial cells, which are the resident immune cells of the central nervous system.[3][7]

Anti-inflammatory Effects on Microglia

Studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have demonstrated that minor cannabinoids, including those in the this compound class, can inhibit the production of pro-inflammatory biomarkers.[3][5] This suggests that this compound may play a role in mitigating neuroinflammation.

Receptor Binding and Mechanism of Action

Detailed studies on the binding affinity of this compound to cannabinoid receptors (CB1 and CB2) are currently limited in the public domain. However, the anti-inflammatory actions of many cannabinoids are mediated through their interaction with the endocannabinoid system, including the CB2 receptor, which is prominently expressed on immune cells. It is plausible that this compound exerts its anti-inflammatory effects through modulation of cannabinoid receptors or other related signaling pathways.

Putative Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other cannabinoids on microglia, a putative signaling pathway for this compound's anti-inflammatory action can be proposed. This pathway likely involves the inhibition of pro-inflammatory signaling cascades and the promotion of anti-inflammatory responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. realmofcaring.org [realmofcaring.org]

- 6. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Enigma of Cannabifuran: A Technical Guide to Investigating its Mechanism of Action at Cannabinoid Receptors

For Immediate Release

[City, State] – [Date] – While the pharmacological landscape of major phytocannabinoids like THC and CBD is increasingly well-defined, many minor cannabinoids remain enigmatic. Cannabifuran (CBF), a furan-containing derivative of cannabidiol, represents one such frontier. Currently, a comprehensive understanding of its mechanism of action, particularly concerning its interaction with cannabinoid receptors CB1 and CB2, is notably absent from scientific literature. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals aiming to elucidate the pharmacological profile of this compound.

Due to the current scarcity of direct experimental data on this compound's activity at cannabinoid receptors, this document outlines the established signaling pathways of CB1 and CB2 receptors and provides detailed, standardized experimental protocols that can be employed to investigate CBF's potential cannabimimetic or modulatory effects. The inclusion of illustrative data from well-characterized cannabinoids offers a comparative framework for future studies.

Section 1: Cannabinoid Receptor Signaling Pathways

Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs) that mediate the physiological and psychoactive effects of cannabinoids.[1][2][3] Their activation initiates a cascade of intracellular signaling events.

CB1 Receptor Signaling: Primarily expressed in the central nervous system, CB1 receptors are among the most abundant GPCRs in the brain.[4] Their activation typically leads to the inhibition of neurotransmitter release. The canonical signaling pathway involves coupling to Gi/o proteins, which subsequently inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1][3] CB1 activation also modulates ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[2][3] Furthermore, CB1 receptors can signal through G-protein-independent pathways involving β-arrestin, which can mediate receptor desensitization and internalization, as well as activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[1][4]

CB2 Receptor Signaling: Predominantly found in peripheral tissues, particularly on immune cells, CB2 receptors play a crucial role in modulating immune responses and inflammation.[2] Similar to CB1, CB2 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP.[3] Activation of CB2 receptors has also been shown to stimulate the MAPK pathway, including ERK1/2, JNK, and p38 kinases.[1]

Section 2: Quantitative Data on Cannabinoid Receptor Ligands

To date, there is no published quantitative data on the binding affinity or functional potency of this compound at CB1 or CB2 receptors. For the purpose of establishing a baseline for future research, the following table presents typical binding affinities (Ki) for well-characterized cannabinoids.

| Compound | Receptor | Ki (nM) | Ligand Type |

| Δ⁹-THC | CB1 | 10 - 40 | Partial Agonist |

| CB2 | 3 - 36 | Partial Agonist | |

| Cannabidiol (CBD) | CB1 | >1000 | Negative Allosteric Modulator |

| CB2 | >1000 | Negative Allosteric Modulator | |

| WIN-55,212-2 | CB1 | 1.9 | Full Agonist |

| CB2 | 0.28 | Full Agonist | |

| Rimonabant | CB1 | 1.8 | Inverse Agonist/Antagonist |

| CB2 | 483 | - | |

| AM630 | CB1 | >1000 | - |

| CB2 | 31.2 | Inverse Agonist/Antagonist |

Note: Ki values can vary between different studies and assay conditions.

Section 3: Experimental Protocols for Characterizing this compound Activity

The following are standard, detailed methodologies for determining the binding affinity and functional activity of a novel compound like this compound at cannabinoid receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).

-

Competitive Binding Assay: A constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940 or [³H]WIN-55,212-2) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Pharmacological Profiling of Novel Cannabifuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabifuran (CBF) is a lesser-known phytocannabinoid whose pharmacological profile remains largely uncharted territory in cannabinoid research. Unlike the extensively studied cannabinoids such as ∆⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), CBF and its derivatives have not been the subject of comprehensive pharmacological evaluation. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of novel this compound derivatives. While quantitative data on the binding affinities and functional activities of CBF at cannabinoid receptors and other potential targets are currently unavailable in peer-reviewed literature, this document provides the established experimental frameworks and methodologies essential for such a pharmacological characterization. We present detailed protocols for key in vitro assays, including radioligand binding, cAMP functional assays, and β-arrestin recruitment assays, which are the gold standard for profiling cannabinoid compounds. Furthermore, this guide illustrates the canonical signaling pathways of cannabinoid receptors and the workflows of these critical experiments to provide a clear roadmap for future research endeavors. The synthesis of CBF from other cannabinoids, such as CBD, has been documented, paving the way for the generation of derivatives for systematic pharmacological screening. The current literature offers preliminary, and at times contrasting, insights into the biological effects of CBF, with some studies suggesting potential pro-inflammatory activity in specific contexts, while the broader anti-inflammatory potential observed in other minor cannabinoids is also considered. This guide aims to equip researchers with the necessary tools and knowledge to systematically unravel the pharmacological properties of this compound derivatives, a crucial step towards understanding their potential therapeutic applications.

Introduction

This compound (CBF) is a rare phytocannabinoid that has recently garnered interest within the scientific community.[1] Structurally distinct from major cannabinoids like THC and CBD, CBF is often synthesized from other cannabinoids, most notably cannabidiol (CBD), due to its low abundance in the Cannabis sativa plant.[1][2][3] While the synthesis of CBF and some of its derivatives has been described, a significant gap exists in our understanding of their pharmacological properties.[2][3]

The endocannabinoid system (ECS), primarily comprising the cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, is a key therapeutic target for a multitude of pathological conditions. Cannabinoids exert their effects by modulating these receptors and other related signaling pathways. The pharmacological profiling of any novel cannabinoid derivative is therefore crucial to determine its therapeutic potential and mechanism of action.

This technical guide provides a comprehensive overview of the standard methodologies required for the pharmacological characterization of novel this compound derivatives. It is designed to be a practical resource for researchers, outlining the key experiments for determining receptor binding affinity, functional activity, and downstream signaling pathway modulation.

Data Presentation: Current State of Knowledge on this compound Derivatives

A thorough review of the existing scientific literature reveals a notable absence of quantitative pharmacological data for this compound (CBF) and its derivatives. To date, there are no published studies providing binding affinities (Ki) or functional potencies (EC50/IC50) of CBF derivatives at cannabinoid receptors (CB1 and CB2) or other potential molecular targets.

The limited available research has focused primarily on the chemical synthesis of CBF and preliminary investigations into its inflammatory effects. A study by Dennis et al. (2022) synthesized CBF from cannabidiol and examined its effect on lipopolysaccharide (LPS)-stimulated BV2 microglial cells. In this specific assay, CBF was reported to exhibit pro-inflammatory activity, a finding that contrasts with the anti-inflammatory properties observed for other minor cannabinoids evaluated in the same study.[2][3] This underscores the necessity for more rigorous and comprehensive pharmacological profiling to understand the true biological activity of this class of compounds.

Given the current landscape, the following table is presented to highlight the lack of quantitative data and to summarize the qualitative findings for CBF.

Table 1: Summary of Available Pharmacological Data for this compound (CBF)

| Compound | Target | Assay Type | Quantitative Data (Ki, EC50, IC50) | Qualitative Findings | Reference |

| This compound (CBF) | Cannabinoid Receptors (CB1/CB2) | Binding/Functional Assays | Not Available | No data on receptor interaction. | - |

| This compound (CBF) | Inflammatory Pathways (in BV2 microglia) | Cytokine/Nitric Oxide Production | Not Available | Reported to have pro-inflammatory activity in one study. | Dennis et al., 2022 |

It is imperative that future research efforts be directed towards filling these knowledge gaps. The experimental protocols detailed in the subsequent sections of this guide provide a clear path for achieving this.

Experimental Protocols

The following protocols are standard methodologies for the pharmacological profiling of novel cannabinoid compounds and are directly applicable to the study of this compound derivatives.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor. These assays measure the ability of a non-radiolabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Objective: To determine the binding affinity (Ki) of novel this compound derivatives at human CB1 and CB2 receptors.

Materials:

-

Cell Membranes: Commercially available or prepared in-house from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP55,940.

-

Test Compounds: Novel this compound derivatives.

-

Non-specific Binding Control: A high concentration of a known high-affinity, non-labeled cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

96-well Plates.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test this compound derivatives in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following for each receptor type (CB1 and CB2):

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competitive Binding: Diluted test compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plates at 30°C for 60-90 minutes.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assays

cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays are functional assays used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs) that couple to the adenylyl cyclase signaling pathway. Cannabinoid receptors (CB1 and CB2) are Gi/o-coupled receptors, and their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of novel this compound derivatives at human CB1 and CB2 receptors.

Materials:

-

Cells: Cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Assay Medium: Serum-free medium or buffer.

-

Stimulating Agent: Forskolin (B1673556) (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (to prevent the degradation of cAMP).

-

Test Compounds: Novel this compound derivatives.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Cell Seeding: Seed the cells in 96- or 384-well plates and culture overnight.

-

Assay:

-

Replace the culture medium with assay medium containing a PDE inhibitor and incubate.

-

Add serial dilutions of the test compounds (for agonist testing) or a fixed concentration of a known agonist plus serial dilutions of the test compounds (for antagonist testing).

-

Add forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified period (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

For agonists, use non-linear regression to determine the EC50 (concentration for 50% of the maximal effect) and Emax (maximal effect).

-

For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response).

-

β-Arrestin Recruitment Assays

β-arrestin recruitment assays are another type of functional assay that measures the interaction of β-arrestin proteins with an activated GPCR. This is a G-protein-independent signaling pathway, and measuring it can provide insights into biased agonism, where a ligand preferentially activates one signaling pathway over another.

Objective: To determine if novel this compound derivatives induce β-arrestin recruitment upon binding to CB1 or CB2 receptors and to quantify their potency (EC50).

Materials:

-

Engineered Cell Lines: Commercially available cell lines that co-express the cannabinoid receptor of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® assays).

-

Assay Buffer.

-

Test Compounds: Novel this compound derivatives.

-

Substrate for the Reporter Enzyme.

-

Luminometer or other appropriate plate reader.

Procedure:

-

Cell Seeding: Seed the engineered cells in white, clear-bottom 96- or 384-well plates and culture overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plates for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the substrate for the reporter enzyme according to the manufacturer's instructions and incubate to allow for signal development.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the test compound concentration.

-

Use non-linear regression to determine the EC50 and Emax for β-arrestin recruitment.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the pharmacological profiling of this compound derivatives.

Caption: Canonical Signaling Pathways of Cannabinoid Receptors.

References

In-depth Technical Guide on Endocannabinoid System Modulation by Cannabifuran: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabifuran (CBF) is a lesser-known phytocannabinoid found in trace amounts in Cannabis sativa.[1] While research into major cannabinoids like THC and CBD has advanced significantly, the pharmacological profile of minor cannabinoids such as this compound remains largely unexplored. This technical guide synthesizes the currently available, though limited, scientific information regarding this compound and its potential interaction with the endocannabinoid system (ECS). It has been identified in cannabis and cannabis vape cartridges.[2] At present, there is a notable scarcity of quantitative data on its binding affinities for cannabinoid receptors (CB1 and CB2), its influence on the primary metabolic enzymes of the ECS, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), and its downstream signaling pathways. This document aims to provide a foundational understanding for researchers and drug development professionals by detailing what is known, highlighting the significant gaps in knowledge, and outlining the standard experimental protocols that could be employed to elucidate the role of this compound within the endocannabinoid system.

Introduction to the Endocannabinoid System

The endocannabinoid system is a complex and widespread neuromodulatory network that plays a crucial role in regulating a multitude of physiological and cognitive processes.[3] Its primary components include:

-

Cannabinoid Receptors: The two principal cannabinoid receptors are CB1 and CB2, which are G-protein coupled receptors (GPCRs).[4][5] CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of certain cannabinoids.[4][5] CB2 receptors are primarily found in the immune system and peripheral tissues, where they are involved in modulating inflammation and immune responses.[4][5]

-

Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[6]

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids. Fatty acid amide hydrolase (FAAH) is the primary enzyme that breaks down anandamide, while monoacylglycerol lipase (MAGL) is the main enzyme for 2-AG degradation.[7][8]

Modulation of the ECS by exogenous compounds, such as phytocannabinoids from the cannabis plant, can have profound effects on the body, offering potential therapeutic applications for a variety of conditions.

This compound: Current State of Research

This compound is a structurally unique cannabinoid that is thought to emerge naturally in Cannabis sativa in very small quantities.[1] Due to its low abundance, most of the available this compound for research is synthesized from other more prevalent cannabinoids, typically cannabidiol (B1668261) (CBD).[1][9]

Known Biological Activity

The primary biological effect of this compound that has been investigated to date is its anti-inflammatory activity.[10][11] A 2022 study reported on a strategy to synthesize this compound and other minor cannabinoids from cannabidiol and examined their ability to polarize activated microglia toward an anti-inflammatory phenotype.[10][11] The study found that certain minor cannabinoids inhibited the production of pro-inflammatory biomarkers in LPS-stimulated BV2 microglial cells.[10][11] However, the specific contribution and potency of this compound in this context were not detailed in the publicly available abstracts.

Gaps in Knowledge Regarding ECS Modulation

Despite its structural similarity to other cannabinoids, there is a significant lack of information regarding this compound's interaction with the endocannabinoid system. Specifically, the following critical data are not currently available in the public domain:

-

CB1 and CB2 Receptor Binding Affinities: There are no published studies detailing the binding affinity (Ki) of this compound for either the CB1 or CB2 receptor. This information is fundamental to understanding its potential as a direct modulator of cannabinoid receptors.

-

Effects on FAAH and MAGL: It is unknown whether this compound inhibits or enhances the activity of FAAH or MAGL. Modulation of these enzymes can indirectly affect endocannabinoid levels and signaling.

-

Downstream Signaling Pathways: Without understanding its primary molecular targets, the downstream signaling cascades activated or inhibited by this compound remain entirely speculative.

Some sources explicitly state that the mechanism of action, psychoactive properties, and therapeutic benefits of this compound are currently unknown.[12]

Standardized Experimental Protocols for Elucidating this compound's ECS Activity

To address the current knowledge gaps, a systematic investigation of this compound's effects on the endocannabinoid system is required. The following are standard experimental protocols that are widely used in cannabinoid research.

Cannabinoid Receptor Binding Assays

These assays are crucial for determining if a compound directly interacts with cannabinoid receptors and with what affinity.

Methodology: Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared.

-

Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]CP-55,940) is used.

-

Competition: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Data Table for this compound Binding Affinity

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Δ⁹-THC | 15.0 | 23.6 | 1.57 |

| Cannabidiol (CBD) | >10,000 | >10,000 | - |

Note: Data for Δ⁹-THC and CBD are provided for comparative purposes and are representative values from the literature.

Enzyme Inhibition Assays

These assays determine if a compound can modulate the activity of the enzymes responsible for endocannabinoid degradation.

Methodology: FAAH and MAGL Inhibition Assays

-

Enzyme Source: Recombinant human FAAH or MAGL is used.

-

Substrate: A fluorescent or colorimetric substrate for the respective enzyme is used.

-

Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (this compound).

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The product formation is measured over time using a plate reader.

-

Data Analysis: The data are used to calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme's activity.

Table 2: Hypothetical Data Table for this compound Enzyme Inhibition

| Compound | FAAH IC50 (µM) | MAGL IC50 (µM) |

| This compound | Data Not Available | Data Not Available |

| URB597 (FAAH inhibitor) | 0.0047 | >100 |

| JZL184 (MAGL inhibitor) | >100 | 0.008 |

Note: Data for URB597 and JZL184 are provided for comparative purposes and are representative values from the literature.

Visualization of Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound are unknown, we can visualize the general framework of endocannabinoid signaling and the experimental workflows used to study it.

Caption: A simplified diagram of a potential endocannabinoid signaling pathway at the synapse.

Caption: A logical workflow for the experimental investigation of this compound's activity.

Conclusion and Future Directions

This compound represents a frontier in cannabinoid research. While preliminary evidence suggests it may possess anti-inflammatory properties, its interaction with the endocannabinoid system remains a critical unknown. The lack of fundamental pharmacological data, such as receptor binding affinities and enzyme inhibition profiles, significantly hinders our understanding of its potential therapeutic applications and mechanism of action.

For researchers and drug development professionals, this compound presents an opportunity for novel discovery. A systematic investigation utilizing the standardized experimental protocols outlined in this guide is the essential next step to unlock the potential of this minor cannabinoid. Future research should prioritize:

-

Comprehensive Receptor Profiling: Determining the binding affinities of this compound at CB1 and CB2 receptors.

-

Enzyme Activity Screening: Assessing the inhibitory or activating effects of this compound on FAAH and MAGL.

-

In Vitro and In Vivo Functional Assays: Should direct receptor or enzyme interactions be identified, subsequent functional assays are necessary to characterize its downstream effects and potential therapeutic efficacy.

By addressing these fundamental questions, the scientific community can begin to build a comprehensive understanding of this compound's role in modulating the endocannabinoid system and evaluate its potential as a novel therapeutic agent.

References

- 1. gvbbiopharma.com [gvbbiopharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cannabinoid receptor - Wikipedia [en.wikipedia.org]

- 6. The Basic Science of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of the Cannabimovone and this compound Class of Minor Phytocannabinoids and Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. newphaseblends.com [newphaseblends.com]

Cannabifuran: A Technical Guide to its Elusive Natural Presence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabifuran (CBF) is a rare cannabinoid that has garnered interest within the scientific community. However, a thorough review of existing literature reveals a significant lack of evidence for its natural occurrence in quantifiable amounts within Cannabis sativa. It is widely considered to be a synthetic cannabinoid, typically derived from the chemical conversion of other more abundant cannabinoids like cannabidiol (B1668261) (CBD). This guide provides a comprehensive overview of the current understanding of CBF's natural sources, the challenges in its detection, and the analytical methodologies that would be employed in its investigation.

Natural Sources and Abundance of this compound

Contrary to the well-documented abundance of cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), this compound's presence in nature is a subject of debate and lacks robust scientific validation.

Occurrence in Cannabis sativa

While some sources speculate that CBF may emerge under natural circumstances in cannabis, it is generally accepted that it is either not a natural cannabinoid or it exists in such minute, trace amounts that it is undetectable by standard analytical methods.[1][2] The consensus is that virtually all available CBF for research purposes is a result of laboratory synthesis.[1][2] PubChem lists Cannabis sativa as a reported source of this compound, but the primary literature providing quantitative evidence of this is scarce.[3]

Quantitative Data

Due to its extreme rarity and the unproven nature of its natural occurrence, there is a notable absence of quantitative data regarding the abundance of this compound in different strains of Cannabis sativa or other potential natural sources. Consequently, a comparative data table on its natural abundance cannot be compiled at this time.

Experimental Protocols

Given that this compound is predominantly a synthetic compound, there are no established and validated protocols for its extraction and isolation from natural plant material. However, should a researcher endeavor to investigate the presence of CBF in a natural matrix, the general principles of cannabinoid extraction and analysis would be applied.

Extraction of Cannabinoids from Plant Material

The initial step in isolating cannabinoids from Cannabis sativa involves extraction from the plant material. Cannabinoids are lipophilic molecules and thus require extraction with organic solvents of lower polarity.[4]

-

Procedure:

-

The dried and ground plant material (e.g., flowers, leaves) is subjected to extraction with a suitable solvent. Common solvents include ethanol (B145695), hexane, or supercritical CO₂.[4]

-

The extraction can be performed at room temperature or with the application of heat (e.g., reflux) to enhance efficiency.[5]

-

Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract containing a mixture of cannabinoids, terpenes, and other plant compounds.[6]

-

Purification and Isolation of Cannabinoids

The crude extract undergoes several purification steps to isolate individual cannabinoids.

-

Winterization: This process removes fats and waxes from the extract by dissolving it in ethanol and freezing it to precipitate the unwanted compounds.

-

Chromatography: Various chromatographic techniques are employed for the separation of cannabinoids.

-

Flash Chromatography: Often used as an initial purification step to separate the extract into fractions based on polarity.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used for the final isolation of pure cannabinoids.[4][7] A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.[8]

-

Analytical Quantification of Cannabinoids

To detect and quantify cannabinoids, including the potential presence of CBF, highly sensitive analytical methods are required.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector is the most common method for cannabinoid analysis. It has the advantage of analyzing both acidic and neutral cannabinoids without the need for derivatization.[9][10]

-

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another powerful technique for cannabinoid analysis.[10] However, it requires derivatization to analyze acidic cannabinoids and the high temperatures can cause decarboxylation of cannabinoid acids.[10]

Logical Workflow for this compound Investigation

The following diagram illustrates a logical workflow for the investigation of this compound in a sample of Cannabis sativa.

Caption: Workflow for the investigation of this compound in Cannabis sativa.

Biosynthesis of this compound

Currently, there is no scientific literature detailing the specific biosynthetic pathway of this compound in Cannabis sativa. The established cannabinoid biosynthetic pathway in cannabis centers around the production of cannabigerolic acid (CBGA), which serves as the precursor to the major cannabinoids like THCA, CBDA, and CBCA through the action of specific synthases.[11][12][13] The formation of the furan (B31954) ring structure characteristic of this compound is not a known step in this primary pathway. It is hypothesized that if CBF is a natural product, it may be a degradation product or a metabolite of another cannabinoid, but this remains unproven.[2]

Conclusion

This compound remains an enigmatic member of the cannabinoid family. For researchers and drug development professionals, it is crucial to recognize that the current body of scientific evidence strongly indicates that CBF is primarily a synthetic compound. While the possibility of its existence as a trace, natural constituent of Cannabis sativa cannot be entirely dismissed without exhaustive investigation, there is no reliable data to support this at present. Future research employing highly sensitive analytical techniques on a wide variety of cannabis chemovars may shed more light on the natural origins, if any, of this rare cannabinoid. Until such evidence is presented, the focus for obtaining this compound will remain on synthetic methodologies.

References

- 1. gvbbiopharma.com [gvbbiopharma.com]

- 2. secretnature.com [secretnature.com]

- 3. This compound | C21H26O2 | CID 9966466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 6. Isolation and Characterization of New Cannabis Constituents from a High Potency Variety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cannabissciencetech.com [cannabissciencetech.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deciphering Cannabinoid Biosynthesis - Cannactiva [cannactiva.com]

Unveiling Cannabifuran: A Technical Guide to Its Spectroscopic Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the unambiguous identification of Cannabifuran (CBF), a minor phytocannabinoid found in Cannabis sativa. This document furnishes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a critical resource for researchers engaged in the study of cannabinoids, natural product chemistry, and drug discovery and development.

Spectroscopic Data for this compound

The structural elucidation of this compound is reliant on the precise interpretation of its spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), providing a clear and comparative reference.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 6.64 | d | 1.1 |

| 4 | 6.78 | d | 1.1 |

| 7 | 7.14 | d | 8.2 |

| 8 | 7.23 | d | 8.2 |

| 10 | 3.42 | sept | 7.0 |

| 11 | 1.41 | d | 7.0 |

| 6-CH₃ | 2.49 | s | - |

| 1'-OH | 4.87 | s | - |

| 1" | 2.58 | t | 7.7 |

| 2" | 1.66 | p | 7.7 |

| 3" | 1.38-1.32 | m | - |

| 4" | 0.91 | t | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (151 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 150.8 |

| 2 | 108.9 |

| 3 | 142.9 |

| 4 | 110.1 |

| 4a | 120.7 |

| 5a | 123.6 |

| 6 | 129.5 |

| 7 | 123.9 |

| 8 | 118.7 |

| 9 | 137.9 |

| 9a | 154.2 |

| 10 | 27.0 |

| 11 | 21.5 |

| 6-CH₃ | 16.2 |

| 1" | 35.8 |

| 2" | 31.6 |

| 3" | 30.9 |

| 4" | 22.6 |

| 5" | 14.1 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value |

| Ionization Mode | ESI |

| Formula | C₂₁H₂₆O₂ |

| Calculated Mass [M+H]⁺ | 311.2006 |

| Measured Mass [M+H]⁺ | 311.2005 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for cannabinoid research.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methodologies aimed at producing various cannabinoids. A general workflow is outlined below:

-

Starting Material : The synthesis can commence from a readily available cannabinoid precursor, such as Cannabidiol (CBD).

-

Cyclization and Aromatization : The precursor undergoes a series of reactions, including cyclization and aromatization steps, to form the dibenzofuran (B1670420) core of this compound. This can be achieved using appropriate reagents and reaction conditions, which may involve acid catalysis and oxidation.

-

Purification : The crude product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to isolate the pure this compound.

NMR Spectroscopy

-

Sample Preparation : A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).

-

Data Acquisition and Processing :

-

¹H NMR : Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

¹³C NMR : Spectra are acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

2D NMR : COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations, which are crucial for the complete assignment of the NMR signals.

-

Data is processed using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Mass Spectrometry

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation : High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition : The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) is scanned over an appropriate range.

-

Data Analysis : The accurate mass measurement is used to determine the elemental composition of the molecule, confirming its molecular formula.

Visualizations

The following diagrams illustrate the general workflow for cannabinoid identification.

Caption: Workflow for the isolation and identification of this compound.

Methodological & Application

Application Notes and Protocol: Total Synthesis of Dehydrocannabifuran from Cannabidiol

This document outlines a detailed protocol for the laboratory synthesis of Dehydrocannabifuran (B12776887) (DHCBF) from Cannabidiol (B1668261) (CBD). The synthesis follows a biogenetic-type pathway, proceeding through a key intermediate, Cannabielsoin (B57674) (CBS).[1] This protocol is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid chemistry. While this compound (CBF) is a known cannabinoid, its direct synthesis from CBD is not as prominently documented as that of DHCBF.[2] DHCBF represents a stable dibenzofuran (B1670420) derivative of CBD.

The synthesis is a two-step process that begins with the conversion of CBD to CBS, followed by the dehydration and dehydrogenation of CBS to yield the final DHCBF product.[1] The overall yield for this synthetic route is approximately 29%.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of Dehydrothis compound from Cannabidiol.

| Reaction Step | Starting Material | Product | Reported Yield (%) |

| Oxidation | Cannabidiol (CBD) | Cannabielsoin (CBS) | ~57%[1] |

| Dehydration & Dehydrogenation | Cannabielsoin (CBS) | Dehydrothis compound (DHCBF) | ~51%[1] |

| Overall | Cannabidiol (CBD) | Dehydrothis compound (DHCBF) | ~29% [1][3] |

Experimental Protocols

Materials and Reagents:

-

Cannabidiol (CBD)

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

Solvents for extraction and chromatography (e.g., ether, hexane, ethyl acetate)

-

Silica gel for column chromatography

Step 1: Synthesis of Cannabielsoin (CBS) from Cannabidiol (CBD)

This initial step involves the conversion of cannabidiol to its corresponding intermediate, cannabielsoin.[1] This transformation is a prerequisite for the subsequent synthesis of dehydrothis compound.[1]

Procedure:

-

The synthesis of cannabielsoin from cannabidiol is reported to have a yield of 57%.[1]

-

The specific details of the oxidation reaction are described as a known transformation, generally involving the photo-oxidation of CBD.[1]

-

Following the oxidation, the reaction mixture is treated with an alkali solution.[1]

-

The resulting mixture is then concentrated under reduced pressure.[1]

-

The ether layer containing the product is separated, dried, and the solvent is evaporated to yield crude cannabielsoin.[1]

-

The crude product is purified by column chromatography to afford pure cannabielsoin.[1]

Step 2: Synthesis of Dehydrothis compound (DHCBF) from Cannabielsoin (CBS)

This protocol details the final chemical transformations to obtain dehydrothis compound from the cannabielsoin intermediate.[1] This stage involves a dehydration reaction followed by dehydrogenation.

Procedure:

Dehydration:

-

Cannabielsoin is dehydrated using a solution of thionyl chloride in pyridine.[1]

-

This reaction proceeds to afford an intermediate acetate (B1210297) product.[1]

Dehydrogenation:

-

The intermediate, dehydrocannabielsoin acetate, is then dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

Hydrolysis:

-

The resulting dehydrothis compound acetate is subjected to mild alkaline hydrolysis, for example, with sodium carbonate in methanol, to yield the final product, Dehydrothis compound.[3]

Purification:

-

The crude product is purified by column chromatography to yield DHCBF as a pale yellow oil.[3]

Visualizations

Caption: Experimental workflow for the synthesis of Dehydrothis compound from Cannabidiol.

Caption: Chemical transformations from Cannabidiol to Dehydrothis compound.

References

Application Note: Quantification of Cannabifuran (CBF) in Human Plasma and Urine by LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cannabifuran (CBF) in human plasma and urine. While this compound is a lesser-known cannabinoid with limited pharmacokinetic data, this method provides a robust framework for its analysis in biological matrices, which is crucial for preclinical and clinical research.[1][2] The protocol employs a straightforward sample preparation procedure using solid-phase extraction (SPE) followed by analysis with an LC-MS/MS system. The method is designed to offer high recovery, minimal matrix effects, and a low limit of quantification, making it suitable for pharmacokinetic studies and forensic analysis.

Introduction

This compound (CBF) is a cannabinoid found in trace amounts in Cannabis sativa, and can also be synthesized from other cannabinoids like cannabidiol (B1668261) (CBD).[1] Some theories suggest it may be a metabolite of delta-9-tetrahydrocannabinol (THC).[1] As interest in the therapeutic potential of minor cannabinoids grows, the need for reliable analytical methods to quantify them in biological samples is paramount. LC-MS/MS is the preferred technique for cannabinoid analysis in complex matrices due to its high sensitivity and specificity.[3][4][5] This document provides a detailed protocol for the extraction and quantification of CBF from human plasma and urine.

Experimental

-

This compound (CBF) analytical standard[6]

-

This compound-d3 (CBF-d3) internal standard (IS)

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (≥98%)

-

Ammonium hydroxide

-

Human plasma and urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)

-

Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent[7]

-

Mass Spectrometer: Agilent 6430 Triple Quadrupole LC/MS system or equivalent[5]

-

Analytical Column: C18 stationary phase column (e.g., Poroshell C18, 2.1 x 50 mm, 2.7 µm)[7]

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate |

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Gas Temperature: 350 °C

-

Gas Flow: 10 L/min

-

Nebulizer: 40 psi

-

Capillary Voltage: 4000 V

MRM Transitions (Hypothetical) Since specific experimental data for CBF is scarce, the following Multiple Reaction Monitoring (MRM) transitions are proposed based on its molecular weight (310.4 g/mol ) and typical fragmentation patterns of similar cannabinoids.[2][3]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| CBF | 311.2 | 193.1 | 25 |

| CBF-d3 (IS) | 314.2 | 196.1 | 25 |

Protocols

-

Stock Solutions: Prepare 1 mg/mL stock solutions of CBF and CBF-d3 in methanol.

-

Working Standards: Serially dilute the CBF stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Spiked Samples: Spike 90 µL of blank plasma or urine with 10 µL of the appropriate working standard to create calibration standards and QC samples.

-

Internal Standard: Prepare a 100 ng/mL working solution of CBF-d3.

-

Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 20 µL of the 100 ng/mL CBF-d3 internal standard solution and 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

-

Centrifugation: Vortex for 10 seconds and centrifuge at 8000 rpm for 5 minutes.

-

Dilution: Dilute the supernatant with 400 µL of water.

-

SPE Loading: Load the entire diluted supernatant onto the SPE plate.

-

Washing: Wash the wells with 2 x 250 µL of 25:75 methanol:water.

-

Elution: Elute the analytes with 2 x 25 µL of 90:10 acetonitrile:methanol.

-

Final Dilution: Dilute the eluate with 50 µL of water before injection.

-

Hydrolysis (Optional): For total CBF quantification (free and glucuronidated), pretreat 100 µL of urine with a suitable beta-glucuronidase enzyme or by basic hydrolysis.

-

Sample Loading: To 100 µL of urine (hydrolyzed or neat), add 20 µL of the 100 ng/mL CBF-d3 internal standard solution. Load the sample directly onto the SPE plate.

-

Washing: Wash the wells with 2 x 250 µL of 25:75 methanol:water.

-

Elution: Elute the analytes with 2 x 50 µL of 90:10 acetonitrile:methanol.

-

Injection: Inject the eluate directly into the LC-MS/MS system.

Results and Data Presentation

The following table summarizes the hypothetical performance characteristics of the method, based on typical results for cannabinoid analysis.[8][9]

Table 1: Method Validation Parameters (Hypothetical Data)

| Parameter | Plasma | Urine |

| Linear Range | 0.5 - 500 ng/mL | 1.0 - 1000 ng/mL |

| Correlation (r²) | > 0.995 | > 0.995 |

| LLOQ | 0.5 ng/mL | 1.0 ng/mL |

| LOD | 0.2 ng/mL | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Recovery (%) | 85 - 95% | 88 - 98% |

| Matrix Effect (%) | 92 - 103% | 90 - 105% |

Visualizations

Caption: Experimental workflow for CBF quantification.

Caption: Hypothesized metabolic origin of CBF.

Conclusion

The described LC-MS/MS method and protocols provide a comprehensive framework for the sensitive and reliable quantification of this compound in human plasma and urine. Although specific parameters for CBF require empirical validation, the methodology is based on well-established principles for cannabinoid analysis and is expected to demonstrate high performance. This application note serves as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development who are investigating this novel cannabinoid.

References

- 1. gvbbiopharma.com [gvbbiopharma.com]

- 2. newphaseblends.com [newphaseblends.com]

- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cannabissciencetech.com [cannabissciencetech.com]

- 8. The Determination of Cannabinoids in Urine Samples Using Microextraction by Packed Sorbent and Gas Chromatography-Mass Spectrometry [mdpi.com]

- 9. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of Cannabifuran

Audience: Researchers, scientists, and drug development professionals.

Abstract